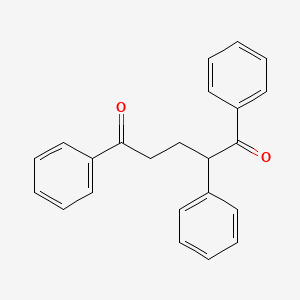
1-(2,2,2-trichloro-1-hydroxyethyl)-2(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2,2-Trichloro-1-hydroxyethyl)-2(1H)-pyridinone is a chemical compound known for its unique structure and properties It is characterized by the presence of a trichloromethyl group attached to a hydroxyethyl group, which is further connected to a pyridinone ring
Preparation Methods
The synthesis of 1-(2,2,2-trichloro-1-hydroxyethyl)-2(1H)-pyridinone typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the reaction of 2-pyridone with trichloroacetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
Reaction Conditions: The reaction is typically conducted at room temperature, and the product is isolated through standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also enhance the efficiency of the production process.
Chemical Reactions Analysis
1-(2,2,2-Trichloro-1-hydroxyethyl)-2(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, to proceed efficiently.
Major Products: The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
1-(2,2,2-Trichloro-1-hydroxyethyl)-2(1H)-pyridinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic applications. It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industry: The compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(2,2,2-trichloro-1-hydroxyethyl)-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. These interactions can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Pathways Involved: The compound may influence signaling pathways, such as the MAPK/ERK pathway or the PI3K/Akt pathway, which are involved in cell proliferation, survival, and apoptosis. By modulating these pathways, the compound can exert its biological effects.
Comparison with Similar Compounds
1-(2,2,2-Trichloro-1-hydroxyethyl)-2(1H)-pyridinone can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(2,2,2-trichloroethyl)-2(1H)-pyridinone and 1-(2,2-dichloro-1-hydroxyethyl)-2(1H)-pyridinone share structural similarities with this compound.
Uniqueness: The presence of the trichloromethyl group and the hydroxyethyl group in this compound imparts unique chemical and biological properties to the compound. These properties differentiate it from other similar compounds and make it a valuable compound for various applications.
Properties
CAS No. |
202118-72-7 |
|---|---|
Molecular Formula |
C7H6Cl3NO2 |
Molecular Weight |
242.5 g/mol |
IUPAC Name |
1-(2,2,2-trichloro-1-hydroxyethyl)pyridin-2-one |
InChI |
InChI=1S/C7H6Cl3NO2/c8-7(9,10)6(13)11-4-2-1-3-5(11)12/h1-4,6,13H |
InChI Key |
GBVWQBGBQACOFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C=C1)C(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-amino-1-(3-chloro-4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11962793.png)

![4-{(E)-[({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B11962801.png)
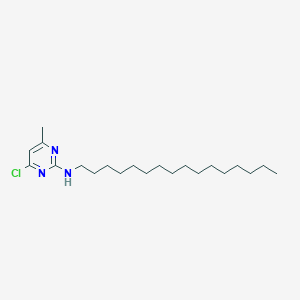
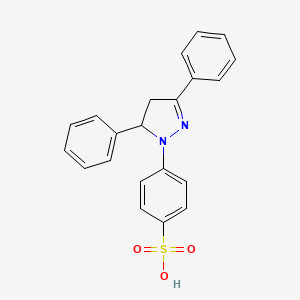
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-3-chloro-1-benzothiophene-2-carbohydrazide](/img/structure/B11962820.png)
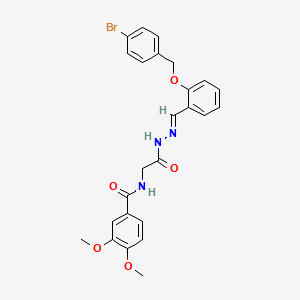
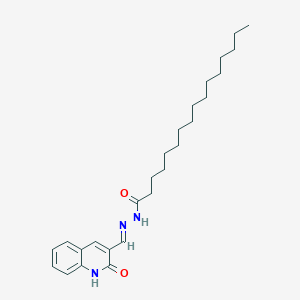


![(2E)-3-Phenyl-N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-B]quinoxalin-2-YL]-2-propenamide](/img/structure/B11962843.png)


